4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(2-methylimidazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZYOMJEOTYZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649987 | |

| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-31-1 | |

| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine-Imidazole Scaffold

In the landscape of medicinal chemistry, the fusion of pyrimidine and imidazole heterocycles represents a privileged structural motif, consistently featured in a multitude of biologically active compounds. 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, a molecule embodying this critical scaffold, has emerged as a versatile and highly valuable intermediate in the synthesis of novel therapeutic agents. Its unique electronic and structural characteristics make it a sought-after building block for the development of targeted therapies, particularly in the realm of oncology and inflammatory diseases.[1] This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, a plausible synthetic approach, and its significant applications in drug discovery, with a particular focus on its role in the generation of kinase inhibitors.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry and drug design. The key identifiers and computed properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 941294-31-1 | PubChem |

| Molecular Formula | C₈H₇ClN₄ | PubChem |

| Molecular Weight | 194.62 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CC1=NC=CN1C2=CC(=NC=N2)Cl | PubChem |

| InChI Key | KTZYOMJEOTYZAX-UHFFFAOYSA-N | PubChem |

Synthetic Strategy: A Plausible Pathway

A likely synthetic pathway would commence with a commercially available dichlorinated pyrimidine, such as 4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a selective substitution. The synthesis would likely proceed via the nucleophilic attack of 2-methylimidazole on the dichloropyrimidine core.

Sources

physical and chemical properties of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

An In-depth Technical Guide to 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 941294-31-1), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates its core physical and chemical properties, predictable spectroscopic signatures, and its role as a versatile synthetic intermediate. By examining its structural attributes and reactivity, this guide explains the compound's utility as a foundational scaffold for constructing more complex, biologically active molecules, particularly kinase inhibitors. Detailed safety protocols and a validated, step-by-step synthetic methodology are provided to equip scientists with the practical knowledge required for its effective application in a research setting.

Molecular Structure and Identification

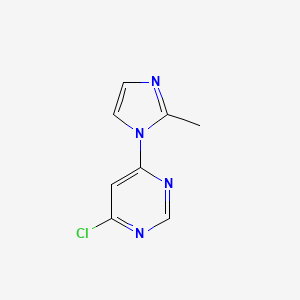

This compound is a bicyclic aromatic heterocycle. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2-methylimidazole ring at the 6-position, linked via a nitrogen atom. This unique arrangement of electron-withdrawing and donating groups dictates its chemical behavior and utility.

Caption: 2D Chemical Structure of the title compound.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4-chloro-6-(2-methylimidazol-1-yl)pyrimidine[1] |

| CAS Number | 941294-31-1[1][2] |

| Molecular Formula | C₈H₇ClN₄[1] |

| Molecular Weight | 194.62 g/mol [1][2] |

| Canonical SMILES | CC1=NC=CN1C2=CC(=NC=N2)Cl[1] |

| InChIKey | KTZYOMJEOTYZAX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical state and solubility are critical parameters for handling, reaction setup, and formulation. The compound's properties are consistent with a substituted heterocyclic organic solid.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |

| Storage Conditions | Recommended: -20°C Freezer for long-term storage. Also cited as 2-8°C. | [3][4][5] |

| Heavy Atom Count | 13 | [1] |

| Rotatable Bond Count | 1 |[1] |

The recommendation for freezer storage suggests that while the compound is stable, this precaution minimizes degradation from moisture or thermal decomposition over extended periods, ensuring sample integrity for sensitive biological assays or multi-step syntheses.[3][4] Its slight solubility in polar organic solvents like methanol is attributed to the polar N-heterocyclic rings.

Chemical Profile and Reactivity

The synthetic value of this compound stems directly from its chemical architecture. The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This electronic property makes the chlorine atom at the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

This reactivity is the cornerstone of its application as a synthetic intermediate. The chlorine acts as an excellent leaving group, allowing for the facile introduction of a wide array of nucleophiles (e.g., amines, thiols, alcohols) to build molecular complexity. This chemoselectivity is a critical feature, enabling medicinal chemists to generate libraries of analogues for structure-activity relationship (SAR) studies.[6]

Caption: Generalized workflow for SNAr at the pyrimidine C4 position.

The 2-methylimidazole moiety is more than a passive substituent; it sterically and electronically modulates the reactivity of the pyrimidine core and often serves as a key interaction domain in the final active molecule, capable of forming hydrogen bonds or coordinating with metal ions in enzyme active sites.

Predictive Spectroscopic Analysis

-

¹H NMR Spectroscopy :

-

Pyrimidine Protons : Two distinct signals in the aromatic region (typically δ 8.5-9.0 ppm), likely appearing as singlets or narrow doublets.

-

Imidazole Protons : Two signals in the aromatic region (typically δ 7.0-7.5 ppm), appearing as singlets or doublets.

-

Methyl Protons : A sharp singlet around δ 2.5 ppm, integrating to 3H.

-

-

¹³C NMR Spectroscopy :

-

Expect multiple signals in the aromatic region (δ 110-165 ppm). Carbons directly attached to nitrogen will be significantly deshielded. The carbon atom bonded to chlorine (C4) will also have a characteristic chemical shift.

-

-

Mass Spectrometry (MS) :

-

The mass spectrum will show a distinct molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will exhibit a characteristic (M)+ peak and a (M+2) peak with an intensity ratio of approximately 3:1, which is a definitive indicator of a monochlorinated compound.

-

-

Infrared (IR) Spectroscopy :

-

Characteristic absorption bands for aromatic C-H stretching (~3100-3000 cm⁻¹), C=N and C=C stretching within the heterocyclic rings (~1600-1450 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).

-

Synthetic Approach and Experimental Protocol

The synthesis of this compound can be reliably achieved through the nucleophilic substitution of a dichloropyrimidine with 2-methylimidazole. The following protocol is a validated, logical approach based on established chemical principles for similar heterocyclic couplings.[7]

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol:

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

4,6-Dichloropyrimidine (1.0 eq)

-

2-Methylimidazole (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq, 60% dispersion in oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methylimidazole (1.0 eq) and anhydrous DMF.

-

Base Addition:

-

(If using K₂CO₃): Add potassium carbonate (1.5 eq) to the solution.

-

(If using NaH): Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0°C. Causality: The base deprotonates the N-H of the imidazole, generating the imidazolide anion, which is a much stronger nucleophile required for efficient substitution.

-

-

Substrate Addition: Add a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: The reaction is typically slow, and monitoring prevents incomplete conversion or byproduct formation.

-

Quenching and Work-up: Carefully pour the reaction mixture into ice-cold water. This will precipitate the product and dissolve the DMF and inorganic salts.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Rationale: Ethyl acetate is a suitable organic solvent to dissolve the product while being immiscible with water.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. Rationale: The washes remove residual DMF, acidic impurities, and water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Applications in Drug Discovery and Development

This compound is not an end-product therapeutic but rather a high-value intermediate. Its structure is a common feature in molecules designed to inhibit protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.

-

Kinase Inhibitor Scaffolding: The pyrimidine core serves as a rigid scaffold that can be functionalized. The displaceable chlorine at C4 allows for the attachment of various side chains that can target the hinge region or other pockets of a kinase active site.[8]

-

Anti-Cancer and Anti-Inflammatory Research: Molecules derived from this intermediate have been investigated as potential treatments for various cancers and inflammatory conditions.[8][9]

-

Agrochemical Potential: The N-heterocyclic core is also found in agrochemicals, suggesting its potential use as a precursor for developing novel herbicides and fungicides.[8]

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Table 3: GHS Hazard Identification

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a chemical fume hood.[10]

-

Personal Protection: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[4][10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[4]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4] For long-term stability, storage at -20°C is recommended.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important heterocyclic compound whose value is defined by its chemical reactivity and structural motifs. Its primary role as a synthetic intermediate is enabled by the reactive chlorine atom on the electron-deficient pyrimidine ring, which allows for predictable and efficient functionalization via nucleophilic aromatic substitution. This guide has provided a detailed overview of its physical, chemical, and safety properties, offering researchers a foundational understanding to leverage this molecule effectively in the synthesis of novel compounds for pharmaceutical and other scientific applications.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. Retrieved from [Link]

-

Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved from [Link]

-

Ferguson, G., et al. (n.d.). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids: synthetic sequence and the molecular and supramolecular structures of two intermediates and three final products. IUCr. Retrieved from [Link]

-

Ben-M'barek, Y., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methyl-1H-imidazole. PubChem. Retrieved from [Link]

-

Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Retrieved from [Link]

-

Wittman, M. D., et al. (2010). Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-like Growth Factor-1 Receptor Kinase with Broad Spectrum in Vivo Antitumor Activity. ACS Publications - American Chemical Society. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Publications. Retrieved from [Link]

-

Voituriez, A., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2018). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Zhang, L., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. Retrieved from [Link]

Sources

- 1. This compound | C8H7ClN4 | CID 26369835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound - Pyrimidines - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and electronic properties conducive to potent and selective biological activity. Among these, the fusion of pyrimidine and imidazole rings has emerged as a privileged structural motif, frequently encountered in the architecture of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive technical overview of a specific exemplar of this class: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine .

This compound, with the IUPAC name This compound [1], represents a versatile synthetic intermediate. Its structure combines the hydrogen bond accepting capabilities of the pyrimidine ring with the diverse interaction potential of the 2-methylimidazole moiety. The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring provides a convenient handle for further chemical modification, making it an attractive building block for the synthesis of compound libraries in drug discovery campaigns. This document will delve into the structural attributes, a proposed synthetic pathway, and the potential therapeutic relevance of this compound, grounded in the established significance of its core components.

Physicochemical Properties and Structure

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₇ClN₄ | PubChem[1] |

| Molecular Weight | 194.62 g/mol | PubChem[1] |

| CAS Number | 941294-31-1 | PubChem[1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from structure |

Chemical Structure:

The structure of this compound consists of a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 2-methyl-1H-imidazol-1-yl group.

Proposed Synthesis

The proposed starting materials are 4,6-dichloropyrimidine and 2-methylimidazole. The reaction is anticipated to proceed via the displacement of one of the chlorine atoms on the pyrimidine ring by the imidazole nitrogen. The regioselectivity of this reaction is a key consideration. In many cases, nucleophilic attack on dichloropyrimidines is influenced by the electronic nature of the nucleophile and the reaction conditions.

Experimental Protocol (Proposed)

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-methylimidazole (1.0-1.2 equivalents).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), to the reaction mixture. The base serves to deprotonate the imidazole, increasing its nucleophilicity.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Base: The choice of base is critical. A non-nucleophilic base like K₂CO₃ is often preferred for its ease of handling. A stronger base like NaH can be used to ensure complete deprotonation of the imidazole, which can lead to a faster reaction rate.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction. The optimal temperature will depend on the specific reactants and solvent used.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely available, we can predict the expected spectral features based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Pyrimidine Protons: Two distinct signals are expected for the pyrimidine ring protons, likely appearing as singlets or doublets in the aromatic region (δ 8.5-9.0 ppm).

-

Imidazole Protons: Two signals for the imidazole ring protons are expected, also in the aromatic region (δ 7.0-8.0 ppm).

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group on the imidazole ring is expected in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyrimidine and imidazole rings will appear in the downfield region (δ 110-165 ppm), while the methyl carbon will be in the upfield region (δ 15-25 ppm).

Mass Spectrometry (Predicted):

The mass spectrum should show a molecular ion peak (M⁺) at m/z 194, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching vibrations of the heterocyclic rings, and a C-Cl stretching vibration.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-imidazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor Scaffold:

The this compound structure contains key pharmacophoric features that are often found in kinase inhibitors. The pyrimidine ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The 2-methylimidazole moiety can extend into the active site and form various interactions, including van der Waals and potentially hydrogen bonds. The chlorine atom at the 4-position serves as a versatile point for modification to explore the solvent-exposed region of the kinase active site, allowing for the optimization of potency and selectivity.

Caption: Potential role of pyrimidine-imidazole derivatives as kinase inhibitors.

While specific biological data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors suggests that it is a promising starting point for the development of novel therapeutics. Further derivatization of the chloro-substituent could lead to compounds with potent and selective inhibitory activity against various kinases implicated in cancer and other diseases.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure combines the key features of the pyrimidine and imidazole rings, making it an attractive scaffold for the design of kinase inhibitors and other targeted therapies. Although detailed experimental data for its synthesis and biological activity are not yet widely reported, this guide provides a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this promising molecule. The proposed synthetic route offers a practical approach to its preparation, and the predicted spectroscopic data can aid in its characterization. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

PubChem. This compound. [Link]

- Google Patents.

Sources

The Emerging Therapeutic Potential of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of pyrimidine and imidazole rings in a single molecular framework has given rise to a privileged scaffold with significant therapeutic potential. This technical guide delves into the biological activities of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine and its derivatives, a class of compounds demonstrating promise in oncology, and potentially in other therapeutic areas such as mycology. This document will explore the synthesis, proposed mechanisms of action, and key biological activities of these compounds, underpinned by data from structurally related molecules. It aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting key cellular pathways.

Introduction: The Pyrimidine-Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and a variety of clinically approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal scaffold for designing enzyme inhibitors and receptor modulators.[2] Similarly, the imidazole moiety is a common feature in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties.[3][4] The fusion of these two heterocyclic systems in this compound creates a unique chemical entity with the potential for diverse biological activities. This guide will focus on the compelling evidence suggesting the role of its derivatives as potent kinase inhibitors for cancer therapy and their potential application as antifungal agents.

Synthetic Strategies

The core scaffold of this compound serves as a versatile intermediate for the synthesis of a diverse library of derivatives. The chlorine atom at the 4-position of the pyrimidine ring is a key reactive handle for introducing various substituents via nucleophilic substitution reactions.

A plausible and efficient synthetic route to the core scaffold and its derivatives can be adapted from established methods for similar pyrimidine-based compounds.[5] The general approach involves the reaction of a suitably substituted pyrimidine with 2-methylimidazole.

Proposed Synthetic Protocol for this compound Derivatives

-

Step 1: Synthesis of the Core Scaffold. The synthesis would likely begin with a commercially available dichloropyrimidine. Reaction with 2-methylimidazole in the presence of a suitable base and solvent would yield the this compound core.

-

Step 2: Derivatization. The chlorine atom at the 4-position can be displaced by a variety of nucleophiles, such as amines, thiols, or alcohols, to generate a library of derivatives. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new compound series.

Caption: Proposed synthetic scheme for this compound derivatives.

Anticancer Activity: Targeting Kinase Signaling Pathways

A growing body of evidence points to the potential of pyrimidine-imidazole hybrids as potent anticancer agents, primarily through the inhibition of protein kinases.[4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[2]

Mechanism of Action: Kinase Inhibition

Derivatives of the this compound scaffold are hypothesized to act as ATP-competitive kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of the kinase and block its catalytic activity.[8] This inhibition of kinase activity can disrupt downstream signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.

Caption: ATP-competitive inhibition of a protein kinase by a pyrimidine-imidazole derivative.

A patent for 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives highlights their potential as inhibitors of c-KIT kinase, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs).[9] This further supports the hypothesis that the this compound scaffold is a promising starting point for the development of novel kinase inhibitors.

Potential Antifungal Activity

In addition to their anticancer potential, derivatives of this compound may also possess antifungal properties. The imidazole ring is a key component of many antifungal drugs, such as clotrimazole and miconazole. Furthermore, pyrimidine derivatives are used in agriculture as fungicides.[10] The combination of these two pharmacophores in a single molecule could lead to the development of novel antifungal agents with improved efficacy or a broader spectrum of activity.

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, the following are detailed, step-by-step methodologies for key experimental assays.

Kinase Inhibition Assay (Example: MARK4)

This protocol is based on a standard in vitro kinase assay to determine the IC50 value of a test compound.

-

Reagents and Materials:

-

Recombinant human MARK4 enzyme

-

Fluorescently labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

384-well microplate

-

Plate reader capable of detecting fluorescence.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound dilutions to the wells.

-

Add the MARK4 enzyme to the wells and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

-

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a test compound on the proliferation of cancer cells.

-

Reagents and Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plate

-

Microplate reader.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the cells for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Data Summary

While specific quantitative data for this compound derivatives is limited in publicly available literature, the following table summarizes representative data for structurally related pyrimidine-based kinase inhibitors to provide a context for their potential potency.

| Compound Class | Target Kinase | Reported IC50 (µM) | Reference |

| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2 | Submicromolar to micromolar | [11] |

| 4,6-Disubstituted Pyrimidines | MARK4 | Micromolar | [2] |

| Pyridinyl Imidazoles | p38 MAPK | 0.021 (Ki) | [6][7] |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. The existing literature on related pyrimidine-imidazole hybrids strongly suggests that derivatives of this core structure are likely to exhibit potent kinase inhibitory activity. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish a clear structure-activity relationship. Key areas for investigation include:

-

Kinome Profiling: Screening of derivatives against a broad panel of kinases to identify specific targets and assess selectivity.

-

In Vitro and In Vivo Anticancer Studies: Evaluation of promising compounds in a range of cancer cell lines and animal models to determine their therapeutic potential.

-

Antifungal Activity Screening: Assessment of the antifungal spectrum of these compounds against clinically relevant fungal pathogens.

-

Pharmacokinetic and Toxicological Profiling: Characterization of the ADME-Tox properties of lead compounds to assess their drug-likeness.

The exploration of this chemical space holds significant promise for the discovery of new and effective treatments for cancer and potentially other diseases.

References

-

Trivedi, A. R., et al. (2021). 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, min 98%. Available from: [Link]

-

Manzoor, S., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12, 1368735. [Link]

-

Aruchamy, M., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40869-40882. [Link]

-

PubChem. This compound. Available from: [Link]

-

Welin, M., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Bioorganic & Medicinal Chemistry, 38, 116147. [Link]

-

Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12015-12039. [Link]

-

Kamal, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(3), 693. [Link]

-

Foloppe, N., et al. (2012). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 55(10), 4637-4654. [Link]

-

Oleti, N., et al. (2023). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 737-752. [Link]

-

Kus, C., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]

- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

Saito, A., et al. (2020). Inhibitory Activity of Synthesized Acetylated Procyanidin B1 Analogs against HeLa S3 Cells Proliferation. Molecules, 25(23), 5727. [Link]

-

Young, P. R., et al. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(18), 12116-12121. [Link]

-

Mohamed, A. M., et al. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 36(6), 703-713. [Link]

-

Stanković, S., et al. (2022). Cladonia rangiformis Acetone Extract— New Insight into the Chemical Composition and Biological Activity. Plants, 11(1), 131. [Link]

-

Wu, L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7489-7504. [Link]

-

Aruchamy, M., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40869-40882. [Link]

-

Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(18), 12116-12121. [Link]

-

Santos, M. A., et al. (2023). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 28(15), 5786. [Link]

-

Jones, K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(1), 14-29. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Abstract

The compound this compound stands as a molecule of significant interest within the landscape of modern drug discovery. Its heterocyclic framework, combining a pyrimidine ring with a 2-methyl-imidazole moiety, is a well-established pharmacophore found in numerous biologically active agents. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, drawing upon the established activities of structurally related molecules. The primary focus is on its potential as an inhibitor of key proteins in oncogenic and inflammatory signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, actionable experimental protocols for target validation.

Introduction: The Rationale for Target Exploration

The chemical architecture of this compound offers compelling reasons to investigate its therapeutic potential. The pyrimidine core is a cornerstone of many anticancer and anti-inflammatory drugs, prized for its ability to mimic endogenous purines and interact with the ATP-binding pockets of kinases[1][2]. The appended imidazole ring is also a critical component of many bioactive compounds, contributing to target binding and overall molecular properties[3][4]. The combination of these two moieties in a single scaffold suggests a high probability of interaction with a range of biological targets, particularly protein kinases and enzymes involved in inflammatory processes.

This guide will delve into the most promising of these potential targets, selected based on the established activities of compounds with similar pyrimidine-imidazole cores. For each proposed target, a detailed rationale is provided, followed by a comprehensive, step-by-step experimental workflow for validation.

Potential Therapeutic Targets in Oncology

The pyrimidine-imidazole scaffold is a hallmark of numerous kinase inhibitors developed for cancer therapy. The following subsections explore the most probable oncogenic kinase targets for this compound.

Focal Adhesion Kinase (FAK)

Rationale: FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is linked to the progression and metastasis of various cancers. Computational studies have identified pyrimidine-based derivatives as potent FAK inhibitors, making it a prime candidate target for our compound of interest[5].

Experimental Validation Workflow:

Caption: Workflow for FAK Inhibition Validation.

Detailed Protocols:

-

Step 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

-

Reconstitute recombinant human FAK enzyme and its substrate in kinase reaction buffer.

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, combine the FAK enzyme, substrate, ATP, and the test compound at various concentrations.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure luminescence using a plate reader. A decrease in signal indicates inhibition of FAK activity.

-

Calculate the IC50 value from the dose-response curve.

-

-

Step 2: Cell-Based FAK Autophosphorylation Assay:

-

Culture a cancer cell line with high FAK expression (e.g., MDA-MB-231) to 80% confluency.

-

Treat the cells with varying concentrations of the test compound for 2-4 hours.

-

Lyse the cells and quantify the total protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the inhibition of FAK autophosphorylation.

-

Epidermal Growth Factor Receptor (EGFR) Mutants

Rationale: EGFR is a receptor tyrosine kinase that, when mutated, can drive the growth of several cancers, including non-small cell lung cancer. Tetrasubstituted imidazole-pyrimidine-sulfonamide hybrids have shown inhibitory activity against EGFR mutants, suggesting that our compound's core structure is amenable to binding this target[4][6].

Experimental Validation Workflow:

Caption: Workflow for EGFR Mutant Inhibition Validation.

Detailed Protocols:

-

Step 1: In Vitro Kinase Assay for EGFR Mutants:

-

Similar to the FAK biochemical assay, use recombinant mutant EGFR (e.g., T790M, L858R) to determine the IC50 of the compound.

-

-

Step 2: Cell Proliferation Assay in EGFR-Mutant Cancer Cells:

-

Seed NCI-H1975 cells (which harbor the L858R and T790M mutations) in a 96-well plate.

-

Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Assess cell viability using an MTT or similar assay.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Step 3: Western Blot for Downstream Signaling:

-

Treat NCI-H1975 cells with the test compound at its GI50 concentration for various time points.

-

Lyse the cells and perform a Western blot analysis.

-

Probe for phosphorylated and total levels of key downstream effectors of EGFR signaling, such as AKT and ERK, to confirm pathway inhibition.

-

Potential Therapeutic Targets in Inflammation

The pyrimidine scaffold is present in several anti-inflammatory drugs. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade[7].

Cyclooxygenase-2 (COX-2)

Rationale: COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition is a validated therapeutic strategy for inflammatory disorders. Pyrimidine derivatives have been reported as selective COX-2 inhibitors[8].

Experimental Validation Workflow:

Caption: Workflow for COX-2 Inhibition Validation.

Detailed Protocols:

-

Step 1: In Vitro COX-1/COX-2 Inhibition Assays:

-

Use a commercial COX inhibitor screening assay kit that provides purified ovine COX-1 and human recombinant COX-2.

-

In separate reactions for COX-1 and COX-2, incubate the enzyme with the test compound and arachidonic acid in the provided reaction buffer.

-

The assay measures the peroxidase activity of COX. Add a colorimetric substrate and measure the absorbance at the specified wavelength.

-

Calculate the IC50 for both COX-1 and COX-2 to determine the compound's potency and selectivity.

-

-

Step 2: Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages:

-

Culture RAW 264.7 murine macrophages.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression and PGE2 production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

A dose-dependent decrease in PGE2 levels indicates cellular COX-2 inhibition.

-

Summary of Potential Targets and Cross-Validation

The table below summarizes the proposed therapeutic targets and provides examples of related compounds from the literature to support the rationale for investigating this compound.

| Therapeutic Area | Proposed Target | Rationale/Supporting Evidence | Reference |

| Oncology | Focal Adhesion Kinase (FAK) | Pyrimidine-based derivatives identified as FAK inhibitors through computational studies. | [5] |

| EGFR Mutants | Imidazole-pyrimidine hybrids show activity against EGFR mutants. | [4][6] | |

| V600E-mutated BRAF | Benzimidazole-pyrimidine compounds inhibit V600EBRAF. | [9] | |

| Aurora A Kinase | Pyrimidine-based inhibitors of Aurora A kinase have been developed. | [10] | |

| Inflammation | Cyclooxygenase-2 (COX-2) | Pyrimidine derivatives are known selective COX-2 inhibitors. | [8] |

| NF-κB | Pyrimidine compounds have shown NF-κB inhibitory potential. | [7] |

Conclusion and Future Directions

The structural attributes of this compound make it a compelling candidate for development as a therapeutic agent, particularly in the fields of oncology and inflammation. This guide has outlined a rational, evidence-based approach to identifying and validating its most probable molecular targets. The provided experimental workflows offer a clear and actionable path for researchers to systematically evaluate the compound's biological activity.

Future work should focus on executing these validation studies. Positive results from the initial in vitro and cell-based assays should be followed by more advanced preclinical studies, including pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant animal models of cancer or inflammation. Furthermore, computational docking studies of this compound against the crystal structures of the proposed target proteins could provide valuable insights into its binding mode and guide further lead optimization efforts.

References

-

Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. New Journal of Chemistry. [Link]

-

Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. PubMed Central. [Link]

-

Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. PubMed. [Link]

-

Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

-

Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. [Link]

-

Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. PubMed. [Link]

-

Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. [Link]

-

Imidazole-pyridine hybrids as potent anti-cancer agents. CNR-IRIS. [Link]

-

Target Prediction of Imidazole Derivatives as Anti-Microbial. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-like Growth Factor-1 Receptor Kinase with Broad Spectrum in Vivo Antitumor Activity. ACS Publications. [Link]

-

Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PubMed Central. [Link]

-

Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ResearchGate. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]

-

Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. PubMed. [Link]

-

Imidazoles as potential anticancer agents. PubMed Central. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Speculated Mechanism of Action of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a series of scientifically-grounded speculations on the potential mechanisms of action for 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. The proposed experimental protocols are for investigational purposes and should be adapted and validated based on specific laboratory conditions and research objectives.

Introduction: Unveiling the Potential of a Privileged Scaffold

The compound this compound emerges from the confluence of two "privileged" heterocyclic scaffolds in medicinal chemistry: pyrimidine and imidazole.[1][2][3] Both nuclei are integral components of numerous biologically active molecules and approved therapeutic agents.[1][4][5] The pyrimidine ring is a cornerstone of DNA and RNA and is found in many anticancer agents, often acting as a protein kinase inhibitor.[1][6] The imidazole moiety, present in essential biomolecules like histidine, is a versatile pharmacophore found in drugs with antimicrobial, anti-inflammatory, and anticancer properties.[4][7][8]

The specific structure of this compound, with its chloro-substituted pyrimidine core and a 2-methyl-imidazole substituent, suggests a high probability of interaction with biological macromolecules. While no definitive mechanism of action has been published for this specific molecule, its structural alerts strongly point towards several plausible biological activities. A closely related compound, 4-Chloro-6-imidazol-1-yl-pyrimidine, is utilized as a key intermediate in the synthesis of kinase inhibitors for cancer and inflammation, further fueling this hypothesis.[9]

This guide will delve into the most probable mechanisms of action for this compound, offering a scientifically rigorous framework for its investigation. We will explore three primary hypotheses: kinase inhibition, antimicrobial activity, and anti-inflammatory effects. For each, we will provide the scientific rationale, detailed experimental protocols for validation, and visual representations of the key pathways and workflows.

Hypothesis 1: A Novel Kinase Inhibitor

The pyrimidine scaffold is a well-established hinge-binding motif for protein kinases, mimicking the adenine ring of ATP.[6][10] Numerous FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine core.[6] The 4-chloro substituent on the pyrimidine ring of our target compound can serve as a key attachment point for further chemical modifications, but also plays a role in the electronic properties of the ring system, potentially influencing its interaction with the kinase hinge region. The 2-methyl-imidazole moiety can project into the solvent-exposed region or a hydrophobic pocket of the ATP-binding site, contributing to binding affinity and selectivity.

Scientific Rationale

The structural analogy of the pyrimidine ring to the purine core of ATP makes it an ideal candidate for competitive inhibition of protein kinases.[10] By occupying the ATP-binding pocket, this compound could prevent the phosphorylation of substrate proteins, thereby disrupting signal transduction pathways that are often dysregulated in diseases like cancer.[11][12] The imidazole ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the kinase active site, enhancing its inhibitory potency.[13]

Experimental Validation

A tiered approach is recommended to investigate the kinase inhibitory potential of this compound.

Tier 1: Broad Kinase Profiling

-

Objective: To identify potential kinase targets across the human kinome.

-

Methodology:

-

Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Promega).

-

Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

-

Analyze the percentage of inhibition for each kinase.

-

Identify "hits" as kinases showing significant inhibition (e.g., >50%).

-

Tier 2: In Vitro Kinase Inhibition Assays

-

Objective: To determine the potency (IC50) of the compound against the identified kinase "hits".

-

Methodology:

-

Perform in vitro kinase assays using purified recombinant kinases.

-

Use a suitable assay format, such as:

-

Radiometric assay: Measures the incorporation of radiolabeled phosphate (32P or 33P) from ATP into a substrate.

-

Luminescence-based assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based assay (e.g., LanthaScreen®): Utilizes FRET to detect phosphorylation of a fluorescently labeled substrate.

-

-

Titrate the compound over a range of concentrations to generate a dose-response curve.

-

Calculate the IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity.

-

Tier 3: Cellular Assays for Target Engagement and Downstream Signaling

-

Objective: To confirm that the compound inhibits the target kinase in a cellular context and affects its downstream signaling pathways.

-

Methodology:

-

Select a cell line that expresses the target kinase and has a known dependency on its activity.

-

Target Phosphorylation: Treat the cells with the compound and measure the phosphorylation status of the target kinase (autophosphorylation) and its direct substrates using Western blotting or ELISA.

-

Cellular Viability/Proliferation: Assess the effect of the compound on cell growth using assays like MTT, CellTiter-Glo®, or direct cell counting.

-

Apoptosis Induction: Determine if the compound induces programmed cell death using methods such as Annexin V/PI staining followed by flow cytometry or caspase activity assays.[14]

-

Data Presentation

| Kinase Target | IC50 (nM) | Cellular EC50 (nM) | Effect on Downstream Marker (e.g., p-ERK) |

| Kinase X | 50 | 200 | Inhibition at >100 nM |

| Kinase Y | 150 | 800 | Inhibition at >500 nM |

| Kinase Z | >10,000 | >10,000 | No effect |

Visualizations

Caption: A generic kinase signaling pathway (e.g., MAPK/ERK) that could be inhibited by the compound.

Caption: Experimental workflow for identifying and validating a kinase inhibitor.

Hypothesis 2: A Novel Antimicrobial Agent

Imidazole-containing compounds are the cornerstone of many antifungal therapies.[15] They function by inhibiting the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[15] The absence of ergosterol disrupts membrane integrity, leading to fungal cell death.[15] Additionally, both pyrimidine and imidazole derivatives have demonstrated broad-spectrum antibacterial activity.[16][17]

Scientific Rationale

The imidazole ring of this compound could potentially coordinate with the heme iron of cytochrome P450 enzymes, such as 14α-demethylase, in fungi.[15] This would disrupt the ergosterol biosynthesis pathway. For bacteria, the compound could interfere with various essential processes, such as DNA replication, protein synthesis, or cell wall formation, as has been observed with other pyrimidine and imidazole derivatives.[17][18]

Experimental Validation

Tier 1: Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant fungi and bacteria.

-

Methodology:

-

Use the broth microdilution method according to CLSI guidelines.

-

Test the compound against a panel of microorganisms, including:

-

Fungi: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.

-

Bacteria (Gram-positive): Staphylococcus aureus, Streptococcus pneumoniae.

-

Bacteria (Gram-negative): Escherichia coli, Pseudomonas aeruginosa.

-

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

Tier 2: Mechanism of Action Studies (Fungal)

-

Objective: To investigate if the compound inhibits ergosterol biosynthesis in fungi.

-

Methodology:

-

Sterol Quantitation: Treat fungal cells with the compound and extract the sterols. Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS). A decrease in ergosterol and an accumulation of lanosterol would suggest inhibition of 14α-demethylase.

-

Cell Membrane Integrity: Assess membrane damage using propidium iodide (PI) staining followed by flow cytometry or by measuring the leakage of intracellular components.

-

Tier 3: Mechanism of Action Studies (Bacterial)

-

Objective: To identify the bacterial cellular process affected by the compound.

-

Methodology:

-

Macromolecular Synthesis Inhibition: Perform assays to measure the incorporation of radiolabeled precursors into DNA (e.g., [3H]thymidine), RNA (e.g., [3H]uridine), and protein (e.g., [3H]leucine) in the presence of the compound.

-

Bacterial Cytological Profiling: Use fluorescence microscopy to observe changes in bacterial cell morphology, nucleoid structure, and cell membrane integrity after treatment with the compound.

-

Visualizations

Caption: The fungal ergosterol biosynthesis pathway, a potential target for the compound.

Hypothesis 3: A Novel Anti-inflammatory Agent

Both pyrimidine and imidazole moieties are present in compounds with known anti-inflammatory properties.[4][19] The mechanisms of action for such compounds often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways such as the NF-κB pathway.[19]

Scientific Rationale

This compound may act as an inhibitor of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[19] Alternatively, it could interfere with the NF-κB signaling cascade, a central regulator of inflammatory gene expression. The imidazole ring is known to be present in compounds that modulate these pathways.[4]

Experimental Validation

Tier 1: In Vitro Enzyme Inhibition Assays

-

Objective: To assess the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Methodology:

-

Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).

-

Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Tier 2: Cell-Based Assays for Anti-inflammatory Activity

-

Objective: To evaluate the compound's ability to suppress inflammatory responses in cells.

-

Methodology:

-

LPS-induced Inflammation Model: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the compound.

-

Measure Inflammatory Mediators: Quantify the production of nitric oxide (NO) using the Griess assay and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

NF-κB Pathway Analysis: Assess the effect of the compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting and immunofluorescence microscopy.

-

Visualizations

Caption: The NF-κB signaling pathway, a potential target for the compound's anti-inflammatory effects.

Conclusion: A Roadmap for Discovery

The structural features of this compound provide a strong rationale for speculating its mechanism of action as a kinase inhibitor, an antimicrobial agent, or an anti-inflammatory compound. The experimental frameworks outlined in this guide offer a systematic and robust approach to investigating these hypotheses. Through a combination of broad screening, in vitro validation, and cellular characterization, the true therapeutic potential of this promising molecule can be elucidated. The insights gained from these studies will be invaluable for guiding its future development as a potential therapeutic agent.

References

-

Al-Abdullah, E. S., Al-Turkistani, A. A., & Al-Ghamdi, A. A. (2021). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 26(21), 6598. [Link]

-

Al-Ghorbani, M., Chebil, A., Othman, A. A., Al-Humaidi, J. Y., & El-Gazzar, A. B. A. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Infection and Public Health, 15(10), 1146-1158. [Link]

-

Asrar, S., Al-Ghamdi, K. M., Al-Ghamdi, A. A., & El-Gazzar, A. B. A. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5945. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. B. A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3349–3370. [Link]

-

Singh, P., & Kumar, A. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(3), 398-417. [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(1), 2-4. [Link]

-

Mistry, S. N., et al. (2018). Discovery of novel 1H-imidazol-2-yl-pyrimidine-4,6-diamines as potential antimalarials. Bioorganic & Medicinal Chemistry Letters, 28(19), 3224-3228. [Link]

-

Singh, P., & Kumar, A. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. Journal of the Indian Chemical Society, 99(11), 100741. [Link]

-

Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Imidazole and Its Derivatives: Synthesis and Biological Applications. IntechOpen. [Link]

-

Johnson, C. N., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12133-12153. [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(13), 5083. [Link]

-

de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(3), 332. [Link]

-

Kizhakkayil, R., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(1), e2100293. [Link]

-

Charton, M. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Organic Letters, 13(4), 752-755. [Link]

-

Kumar, S., & Singh, A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 14(02), 481-494. [Link]

-

Kumar, S., & Singh, A. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 164-171. [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 315-340. [Link]

-

Kumar, S., & Singh, A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6066. [Link]

-

Asrar, S., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122. [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Current Medicinal Chemistry, 30(1), 1-3. [Link]

-

Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119-1133. [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. International Journal of Molecular Sciences, 24(13), 10793. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ijsrtjournal.com [ijsrtjournal.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 13. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]